

# Application Notes and Protocols for Measuring P50 in Etavopivat-Treated Blood Samples

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Etavopivat** (formerly FT-4202) is an investigational oral, small-molecule activator of pyruvate kinase-R (PKR).[1][2] In red blood cells (RBCs), activation of PKR by **Etavopivat** has a multimodal effect, including a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels.[3][4] The reduction in 2,3-DPG, a negative allosteric modulator of hemoglobin, leads to an increase in hemoglobin's affinity for oxygen.[5] This heightened affinity is quantified by a decrease in the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.[6]

These application notes provide a detailed protocol for the measurement of P50 in whole blood samples treated with **Etavopivat**, a critical pharmacodynamic biomarker for assessing the drug's mechanism of action.

## Mechanism of Action of Etavopivat and its Effect on P50

**Etavopivat** activates the enzyme pyruvate kinase in red blood cells, which enhances the glycolytic pathway.[2][7] This leads to two key downstream effects: an increase in ATP production and a decrease in the concentration of 2,3-DPG.[3][4] The 2,3-DPG molecule plays a crucial role in regulating hemoglobin-oxygen affinity; by binding to deoxygenated hemoglobin,



it stabilizes the low-affinity "tense" (T) state, promoting oxygen release in the tissues. By decreasing the levels of 2,3-DPG, **Etavopivat** favors the high-affinity "relaxed" (R) state of hemoglobin, resulting in a leftward shift of the oxygen-hemoglobin dissociation curve and a lower P50 value.[7] This increased oxygen affinity is the therapeutic goal for conditions like sickle cell disease, as it can reduce hemoglobin S polymerization and subsequent red blood cell sickling.[4][7]

## **Quantitative Data Summary**

The following table summarizes the effect of **Etavopivat** on P50 from a Phase 1 clinical trial in healthy volunteers.

Parameter	Baseline (Mean ± SD)	After 7 days of 400 mg Etavopivat (Mean ± SD)	Change from Baseline	p-value
P50 (mmHg)	28.6 ± 1.6	24.8 ± 1.3	-3.8	<0.001

Data from a Phase 1 trial in 16 healthy volunteers.[3]

## Experimental Protocol: Measurement of P50 using a HEMOX Analyzer

This protocol outlines the steps for determining the P50 of whole blood samples, a method employed in clinical studies of **Etavopivat**.[8]

- 1. Materials and Reagents:
- Whole blood collected in K2EDTA anticoagulant tubes
- HEMOX™ Analyzer (TCS Scientific Corp.) or equivalent instrument for measuring oxygen dissociation curves[8]
- HEMOX-Solution (TES sodium salt buffer, Sigma Aldrich)[8]
- Bovine Serum Albumin (BSA) 20% solution



- Antifoaming agent (e.g., Antifoam 204, Sigma)
- · Compressed air source
- Pure nitrogen gas source
- Calibrated pipettes
- Water bath or incubator at 37°C
- 2. Sample Preparation:
- Collect whole blood samples from subjects treated with Etavopivat (and baseline/placebo controls) into K2EDTA tubes.
- Pre-warm the HEMOX-Solution buffer to 37°C.[8]
- For every 5 mL of HEMOX-Solution, add 20 μL of 20% Bovine Serum Albumin and 10 μL of antifoaming agent.[8] Mix gently.
- Dilute the whole blood sample 50-fold with the prepared, pre-warmed buffer.[8] For example, add 50 µL of whole blood to 2.45 mL of the buffer.
- Gently mix the diluted sample to ensure homogeneity.
- 3. Instrument Setup and Calibration:
- Turn on the HEMOX Analyzer and allow it to warm up according to the manufacturer's instructions.
- Ensure the sample chamber is clean and maintained at 37°C.
- Calibrate the oxygen electrode and spectrophotometer components of the analyzer as per the manufacturer's protocol.
- 4. P50 Measurement Procedure:
- Transfer the diluted blood sample to the sample cuvette of the HEMOX Analyzer.

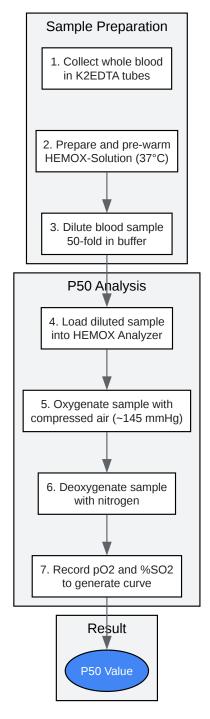


- Oxygenate the sample by bubbling compressed air through it until the hemoglobin is fully saturated with oxygen (approximately 145 mm Hg pO2).[8]
- Stop the flow of compressed air and begin the deoxygenation process by bubbling pure nitrogen gas through the sample.[8]
- The instrument will continuously record the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation (%SO2) as the nitrogen displaces the oxygen.
- The measurement is typically stopped automatically when the oxygen pressure drops to a low level (e.g., 1.9 mm Hg).[8]
- The HEMOX Analyzer software will then generate an oxyhemoglobin dissociation curve and calculate the P50 value, which is the pO2 at which the hemoglobin is 50% saturated.
- 5. Data Analysis:
- Record the P50 value for each sample.
- For Etavopivat-treated samples, compare the P50 values to the baseline or placebo-treated samples.
- Statistical analysis, such as a paired t-test, can be used to determine the significance of any observed changes in P50.[3]

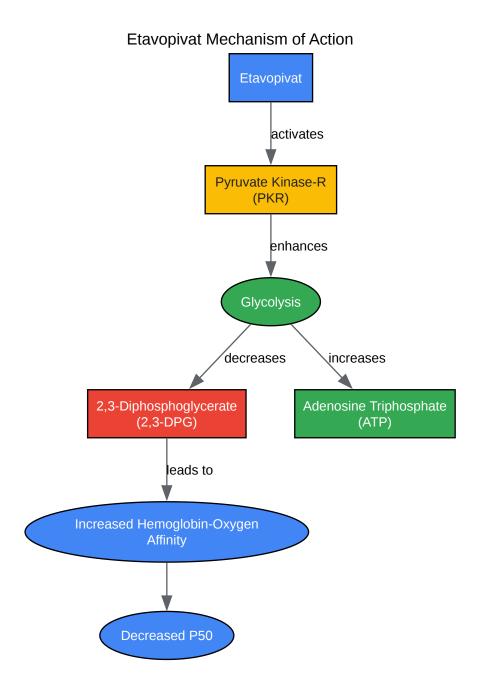
### **Visualizations**



#### Experimental Workflow for P50 Measurement







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